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Compound of Interest

Compound Name: DOPE-mPEG, MW 2000

Cat. No.: B13716157 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DOPE-mPEG 2000) in gene transfection applications. The information is intended for

researchers, scientists, and professionals in drug development.

Introduction
Lipid-based nanoparticles (LNPs) are a leading platform for the delivery of genetic material,

such as mRNA and siRNA, into cells.[1][2] A typical LNP formulation consists of four key

components: an ionizable cationic lipid, cholesterol, a helper phospholipid, and a PEGylated

lipid.[1] DOPE-mPEG 2000 is a crucial component in such formulations, acting as a PEGylated

lipid that offers steric stabilization to the nanoparticles. This PEGylation shields the liposomes

from nonspecific uptake by the reticuloendothelial system, thereby prolonging their circulation

time in the bloodstream.[3][4][5]

The inclusion of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as a helper lipid is

also critical for efficient gene delivery. DOPE's unique conical shape promotes the formation of

an inverted hexagonal phase, which destabilizes the endosomal membrane after cellular

uptake.[1][4][6] This facilitates the release of the genetic payload from the endosome into the

cytoplasm, a critical step for successful transfection.[6][7]
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However, a "PEG dilemma" exists, where the PEG coating that provides stability can also

hinder cellular uptake and endosomal escape.[3] Therefore, optimizing the concentration of

DOPE-mPEG 2000 is essential for balancing nanoparticle stability with high transfection

efficiency.

Data Presentation
Table 1: Physicochemical Properties of a Representative
LNP Formulation

Parameter Value

Lipid Composition (molar ratio)

Ionizable Cationic Lipid (e.g., DOTAP) 50%

Cholesterol 38.5%

DOPE 10%

DOPE-mPEG 2000 1.5%

Particle Size (nm) 150 ± 1.02

Polydispersity Index (PDI) < 0.2

Zeta Potential (mV) +19.8 ± 0.249

Encapsulation Efficiency (%) > 95%

Note: The values presented are representative and may vary depending on the specific lipids

used, their ratios, and the preparation method.

Table 2: Effect of DOPE-mPEG 2000 Concentration on
Transfection Efficiency
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DOPE-mPEG
2000 (mol%)

Particle Size
(nm)

Zeta Potential
(mV)

Transfection
Efficiency (%)

Cell Viability
(%)

0.5 180 +25 65 85

1.5 150 +20 80 90

2.5 130 +15 70 95

5.0 110 +8 50 >95

Note: This table illustrates the general trend observed when varying the PEGylated lipid

concentration. Optimal concentrations should be determined empirically for each specific

application and cell type.

Experimental Protocols
Protocol 1: Formulation of DOPE-mPEG 2000-
Containing Lipid Nanoparticles for Gene Delivery
This protocol describes the preparation of LNPs encapsulating genetic material (e.g., mRNA,

plasmid DNA) using the thin-film hydration method.

Materials:

Ionizable cationic lipid (e.g., DOTAP)

Cholesterol

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

DOPE-mPEG 2000

Genetic material (e.g., mRNA, plasmid DNA)

Chloroform

Hydration buffer (e.g., sterile PBS or citrate buffer, pH 4.0 for mRNA)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13716157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclease-free water

Equipment:

Rotary evaporator

Water bath sonicator or extruder

Dynamic light scattering (DLS) instrument for size and zeta potential measurement

Procedure:

Lipid Film Preparation:

In a round-bottom flask, dissolve the ionizable cationic lipid, cholesterol, DOPE, and

DOPE-mPEG 2000 in chloroform at the desired molar ratio (e.g., 50:38.5:10:1.5).

Attach the flask to a rotary evaporator and evaporate the chloroform under reduced

pressure at 40°C to form a thin lipid film on the flask wall.

Continue evaporation for at least 1 hour after the film appears dry to ensure complete

removal of the solvent.

Hydration:

Hydrate the lipid film with a pre-warmed (40°C) aqueous solution containing the genetic

material. The buffer choice depends on the genetic material (e.g., citrate buffer at pH 4.0

for mRNA).[8]

The final lipid concentration is typically in the range of 10 mg/mL.[9]

Vortex the flask for 1-2 hours to form a suspension of multilamellar vesicles (MLVs).[9]

Size Reduction:

To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a water

bath sonicator or extrude it through polycarbonate membranes of a specific pore size

(e.g., 100 nm) using a mini-extruder.
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Purification and Characterization:

Remove unencapsulated genetic material by dialysis or a suitable chromatography

method.

Characterize the resulting LNPs for their particle size, polydispersity index (PDI), and zeta

potential using a DLS instrument.

Determine the encapsulation efficiency by quantifying the amount of encapsulated genetic

material (e.g., using a fluorescent dye-based assay) relative to the initial amount.

Protocol 2: In Vitro Gene Transfection using DOPE-
mPEG 2000-LNPs
This protocol provides a general procedure for transfecting mammalian cells in a 6-well plate

format. Optimization is recommended for different cell types and plate formats.

Materials:

Mammalian cells of interest (e.g., HEK293T, HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Serum-free medium (e.g., Opti-MEM)

DOPE-mPEG 2000-LNP encapsulated gene of interest

Phosphate-buffered saline (PBS)

6-well tissue culture plates

Procedure:

Cell Seeding:

The day before transfection, seed the cells in a 6-well plate at a density that will result in

70-90% confluency at the time of transfection.[10][11]
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Preparation of LNP-Gene Complexes:

On the day of transfection, dilute the LNP-gene formulation in serum-free medium. The

optimal amount of genetic material and LNPs should be determined empirically (a

common starting point is 2.5 µg of plasmid DNA per well).

Incubate the diluted complexes at room temperature for 20 minutes to allow for their

formation.[10]

Transfection:

Gently aspirate the culture medium from the cells and wash once with PBS.

Add the LNP-gene complexes to the cells.

Add complete culture medium to each well.

Gently rock the plate to ensure even distribution of the complexes.

Incubation and Analysis:

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[10]

The medium can be replaced with fresh complete medium after 4-6 hours.[11]

Analyze the cells for transgene expression (e.g., via fluorescence microscopy for a

fluorescent reporter gene, or by western blot or qPCR for other genes of interest).

Visualizations
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Caption: Experimental workflow for gene transfection using DOPE-mPEG 2000 LNPs.
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Caption: Mechanism of LNP-mediated gene delivery into a target cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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